molecular formula C8H15NOS B14048787 N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide

N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide

Cat. No.: B14048787
M. Wt: 173.28 g/mol
InChI Key: RJWKIBPXFVCJQH-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide is a compound that features a cyclopropyl group attached to a methylene unit, which is further connected to a sulfinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide typically involves the reaction of cyclopropylmethylene intermediates with sulfinamide precursors. One common method includes the use of cyclopropylmethylene bromide, which reacts with 2-methylpropane-2-sulfinamide under basic conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, sulfide derivatives, and various substituted cyclopropylmethylene compounds .

Scientific Research Applications

N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The cyclopropylmethylene group can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The sulfinamide group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide is unique due to the combination of the cyclopropylmethylene and sulfinamide groups, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C8H15NOS

Molecular Weight

173.28 g/mol

IUPAC Name

N-(cyclopropylmethylidene)-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C8H15NOS/c1-8(2,3)11(10)9-6-7-4-5-7/h6-7H,4-5H2,1-3H3

InChI Key

RJWKIBPXFVCJQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)N=CC1CC1

Origin of Product

United States

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